molecular formula C23H19NO3S B2940439 (2,4-dimethylphenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone CAS No. 1114660-42-2

(2,4-dimethylphenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone

Cat. No.: B2940439
CAS No.: 1114660-42-2
M. Wt: 389.47
InChI Key: RLUXOZXWNPDULB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its physiological effects .

Safety and Hazards

This involves studying the compound’s toxicity, its potential for causing an allergic reaction, its flammability, and its environmental impact .

Future Directions

This involves predicting or proposing future research directions based on the known properties and uses of the compound. This could include potential applications, improvements to its synthesis, or further studies into its mechanism of action .

Properties

IUPAC Name

(2,4-dimethylphenyl)-(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S/c1-16-12-13-19(17(2)14-16)23(25)22-15-24(18-8-4-3-5-9-18)20-10-6-7-11-21(20)28(22,26)27/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUXOZXWNPDULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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